molecular formula C12H22Cl2N4O B1460079 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride CAS No. 2109294-73-5

2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride

Cat. No.: B1460079
CAS No.: 2109294-73-5
M. Wt: 309.23 g/mol
InChI Key: BSRXXSQVWIFFMO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride (CAS: 1858251-40-7) is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research, particularly in oncology and kinase inhibition studies. This compound features a pyrimidine core structure substituted with both dimethylamino and piperidinylmethyl functional groups, creating a multifunctional research tool with potential for targeted therapeutic development. The structural architecture of this molecule, containing both pyrimidine and piperidine motifs, places it within a class of heterocyclic compounds that demonstrate significant importance in pharmaceutical development . Research indicates that analogous pyrimidine-piperidine hybrid compounds have shown promising activity as protein kinase inhibitors, particularly against key oncology targets such as Protein Kinase B (PKB/Akt) and Bruton's Tyrosine Kinase (BTK) . These signaling pathways are frequently dysregulated in various cancers, including prostate, breast, and ovarian carcinomas, making them attractive targets for therapeutic intervention . The presence of the piperidine ring system enhances molecular interactions with enzyme active sites, while the pyrimidine core serves as a privileged scaffold in kinase inhibitor design . This compound is specifically recommended for research applications including: structure-activity relationship (SAR) studies in kinase-directed drug discovery; lead optimization programs for oncology therapeutics; molecular probe development for signal transduction pathway analysis; and biochemical assay development for high-throughput screening campaigns. The dihydrochloride salt form improves solubility characteristics for in vitro biological testing. As a research compound, it should be handled following appropriate laboratory safety protocols and stored under recommended cold-chain conditions to maintain stability . This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(dimethylamino)-4-(piperidin-4-ylmethyl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.2ClH/c1-16(2)12-14-10(8-11(17)15-12)7-9-3-5-13-6-4-9;;/h8-9,13H,3-7H2,1-2H3,(H,14,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRXXSQVWIFFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

  • Chemical Formula : C₁₂H₂₂Cl₂N₄O
  • Molecular Weight : 295.24 g/mol
  • CAS Number : 2109294-73-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic pathways. The presence of the piperidine and dimethylamino groups enhances its pharmacological profile by improving solubility and bioavailability.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. Notably, derivatives containing piperidine rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various piperidine derivatives, revealing that compounds similar to 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol0.0039 - 0.025S. aureus, E. coli

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The mechanism likely involves disruption of cell membrane integrity or inhibition of fungal cell wall synthesis.

Research Findings on Antifungal Activity

A comparative study on pyrimidine derivatives indicated that compounds structurally related to 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol exhibited antifungal activity with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

CompoundMIC (µM)Target Fungi
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol16.69 - 78.23C. albicans

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties, particularly through the inhibition of specific cancer-related pathways.

Case Study: Anticancer Activity

In vitro studies have demonstrated that similar piperidine derivatives can induce apoptosis in cancer cell lines by modulating the NF-kB signaling pathway, which is crucial for cell survival and proliferation . The structure–activity relationship (SAR) analysis indicates that modifications in the piperidine ring can significantly enhance cytotoxicity against various cancer types.

CompoundCell LineIC₅₀ (µM)
Piperidine derivativeFaDu hypopharyngeal tumor<10
Reference drug (Bleomycin)FaDu hypopharyngeal tumor~15

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, molecular features, and functional attributes:

Compound Name Substituents (Positions) Core Structure Key Features Reference ID
Target Compound 2-(Dimethylamino), 6-(piperidin-4-ylmethyl) Pyrimidin-4-ol Dihydrochloride salt; potential kinase or receptor modulation
TAS-103 (6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indenoquinolin-7-one dihydrochloride) Dimethylaminoethyl side chain Indenoquinoline Targets topoisomerase II and DNA; anticancer activity
5-Ethyl-6-methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4-ol hydrochloride 5-Ethyl, 6-methyl, piperidinylmethyl Pyrimidin-4-ol Enhanced lipophilicity due to ethyl/methyl groups
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride Thiourea backbone, dimethylaminoethyl Pseudothiourea Restricted use due to sensitizing effects
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride 2-Methyl, 6-piperidinyl Pyrimidin-4-ol Methyl substitution reduces electronic effects vs. dimethylamino
2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride Pyrrolidinyl substituents Pyrimidin-4-ol Smaller ring size (pyrrolidine vs. piperidine) may alter receptor affinity
Key Observations:
  • Piperidine vs.
  • Salt Forms : Dihydrochloride salts (common in analogs like TAS-103) improve aqueous solubility, critical for in vivo applications .

Pharmacological and Reactivity Comparisons

Reactivity of Dimethylamino-Containing Compounds
  • Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity and better physical properties in resin formulations compared to methacrylate derivatives, highlighting the influence of backbone rigidity and substituent position .
  • Target Compound vs.

Preparation Methods

Synthesis of Pyrimidin-4-ol Intermediate

The initial step involves the synthesis of the pyrimidin-4-ol scaffold, often achieved by cyclization reactions involving amidines or guanidine derivatives with β-dicarbonyl compounds or their equivalents.

  • A common approach includes the reaction of 2-chloro-4-hydroxypyrimidine derivatives with nucleophilic reagents to install the desired substituents.
  • For example, 2-(prop-2-yn-1-ylthio)pyrimidin-4-ol has been synthesized by reacting appropriate precursors under reflux conditions in polar solvents like ethanol, followed by purification steps involving bicarbonate washes and organic extractions.

Introduction of the Dimethylamino Group at Position 2

  • The 2-position substitution is typically achieved by nucleophilic aromatic substitution (SNAr) of a 2-chloropyrimidine intermediate with dimethylamine.
  • This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, allowing displacement of the chlorine atom by the dimethylamino nucleophile under mild heating.
  • The reaction solvent is often a polar aprotic medium such as DMF or DMSO, and reaction progress is monitored by thin-layer chromatography (TLC).

Installation of the Piperidin-4-ylmethyl Group at Position 6

  • The 6-position functionalization involves substitution with a piperidin-4-ylmethyl moiety.
  • This can be achieved by reacting the 6-chloropyrimidine intermediate with piperidin-4-ylmethanol or piperidin-4-ylmethylamine derivatives under basic conditions.
  • The reaction may require activation of the leaving group or use of coupling agents to facilitate the bond formation.
  • Alternatively, reductive amination of a 6-formylpyrimidine intermediate with piperidin-4-ylmethylamine has been reported to yield the desired substitution.

Formation of the Dihydrochloride Salt

  • The free base of 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.
  • This salt formation improves the compound's stability, crystallinity, and aqueous solubility, which are critical for pharmaceutical applications.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Cyclization to pyrimidin-4-ol Amidines + β-dicarbonyl compounds Ethanol/DMF Reflux (~50-80 °C) 70-85 Purification by extraction and washing
2 SNAr substitution (2-chloropyrimidine to 2-dimethylamino) Dimethylamine, base (e.g., K2CO3) DMF/DMSO 60-100 °C 65-80 Monitored by TLC
3 Nucleophilic substitution or reductive amination at 6-position Piperidin-4-ylmethylamine or alcohol, coupling agents DMF/MeOH Room temp to reflux 60-75 Requires careful pH control
4 Salt formation HCl gas or HCl in solvent Ethanol/Isopropanol Room temperature Quantitative Crystallization from solvent

Analytical and Purification Techniques

  • Monitoring: Reaction progress is typically monitored by TLC using solvent systems such as ethyl acetate/hexane mixtures.
  • Purification: Crude products are purified by washing with bicarbonate solutions, ethanol, and diethyl ether to remove impurities.
  • Characterization: Final compounds are characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Salt confirmation: The dihydrochloride salt formation is confirmed by melting point determination and titration.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reaction Conditions Yield Range (%)
1 Pyrimidin-4-ol core Cyclization Reflux in ethanol/DMF 70-85
2 2-(Dimethylamino)pyrimidin-4-ol SNAr substitution with dimethylamine 60-100 °C in DMF/DMSO 65-80
3 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol Nucleophilic substitution or reductive amination Room temp to reflux 60-75
4 Dihydrochloride salt Acid-base reaction with HCl Room temp in ethanol Quantitative

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-(dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride?

Methodological Answer:

  • Synthesis : Use multi-step organic reactions, such as nucleophilic substitution or reductive amination, to assemble the pyrimidine and piperidine moieties. For example, coupling 6-(piperidin-4-ylmethyl)pyrimidin-4-ol intermediates with dimethylamine derivatives under controlled pH and temperature (analogous to methods in and ).
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Monitor purity via HPLC (≥98% purity threshold recommended) .
  • Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to form the dihydrochloride salt, followed by lyophilization for stability .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

  • Structural Confirmation : Use NMR (1H/13C) to verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, piperidinyl protons as multiplet signals). Mass spectrometry (ESI-MS) should confirm the molecular ion peak ([M+H]+ expected at m/z ~337.3 for the free base) .
  • Purity Analysis : Conduct HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Use Karl Fischer titration to quantify residual solvents (e.g., <0.5% water) .
  • Salt Stoichiometry : Confirm dihydrochloride formation via elemental analysis (C, H, N, Cl) or ion chromatography .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and neutralize residual acid with sodium bicarbonate. Dispose of waste via approved hazardous chemical protocols .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., kinases or GPCRs) using tools like GROMACS. Focus on the piperidine-methylpyrimidine scaffold’s conformational flexibility .
  • ADMET Prediction : Apply tools like SwissADME to estimate solubility, permeability, and metabolic stability. Cross-validate with experimental data (e.g., hepatic microsome assays) .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Control for variables like cell line heterogeneity or assay conditions .
  • Dose-Response Reproducibility : Repeat assays under standardized conditions (fixed pH, temperature, and solvent composition). Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls .
  • Mechanistic Studies : Employ CRISPR-edited cell lines or isotopic labeling (e.g., 14C-tagged compounds) to confirm target engagement and rule off-target effects .

Q. How can statistical experimental design optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables: temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (12–48 hrs). Analyze interactions via response surface methodology .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters dynamically .
  • Scale-Up Challenges : Address mixing inefficiencies (e.g., switch from batch to flow reactors) and heat transfer limitations (jacketed reactors with precise temperature control) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride

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